

Application Notes and Protocols: Combining Celecoxib and Immunotherapy in Preclinical Models

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Celecoxib
Cat. No.:	B1683936

[Get Quote](#)

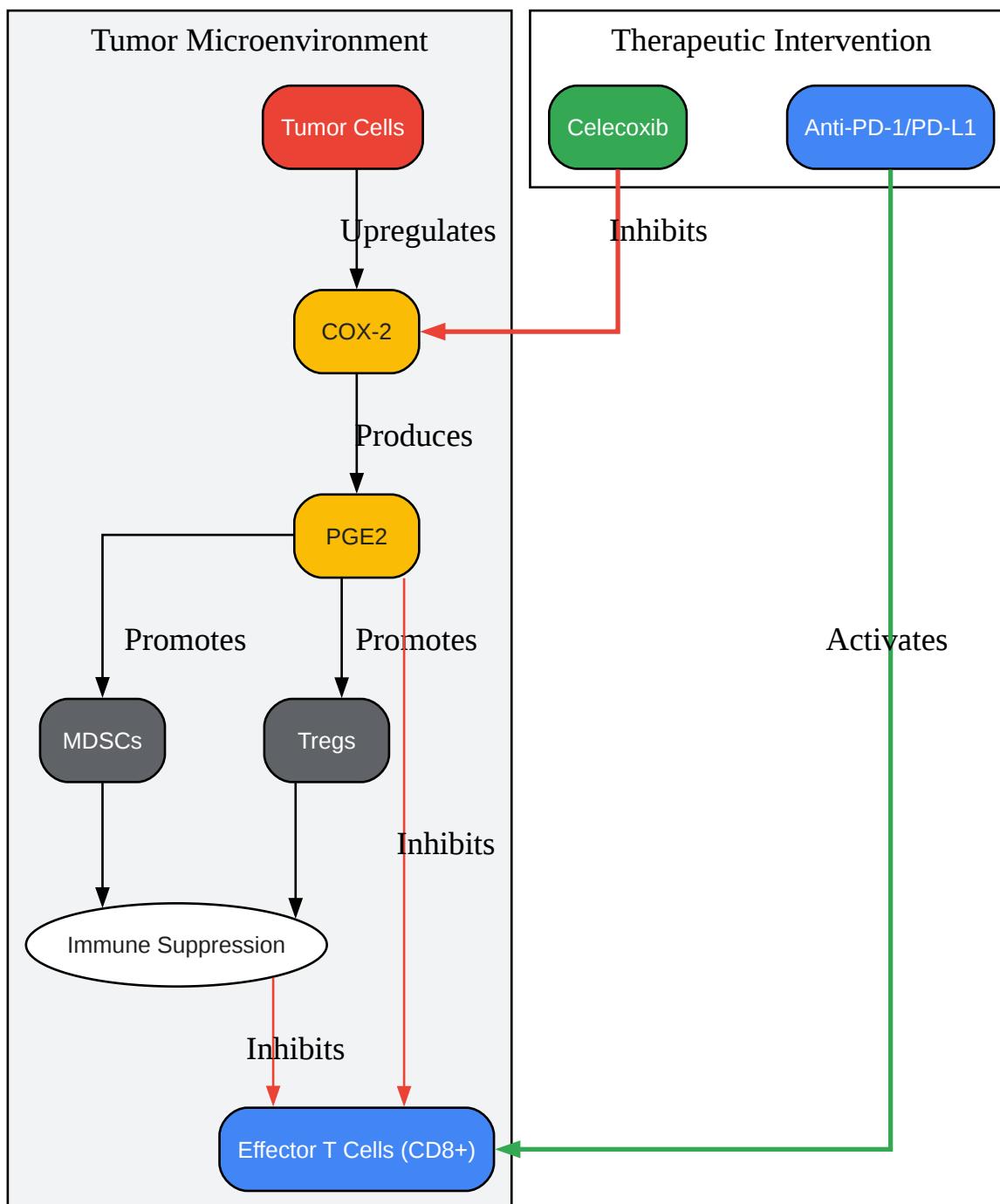
Authored by a Senior Application Scientist Introduction: Reshaping the Tumor Microenvironment for Enhanced Immunotherapy

Immune checkpoint inhibitors (ICIs) have marked a paradigm shift in oncology, yet a significant portion of patients do not respond to these therapies.^{[1][2]} A primary mechanism of resistance is the immunosuppressive tumor microenvironment (TME), which can prevent the infiltration and function of effector T cells.^{[1][2]} A key player in orchestrating this immunosuppressive milieu is the enzyme cyclooxygenase-2 (COX-2).^{[1][3]}

Overexpressed in a majority of solid tumors, COX-2 is the rate-limiting enzyme in the production of prostaglandin E2 (PGE2).^{[1][3]} PGE2 is a potent signaling molecule that promotes tumor growth, proliferation, and metastasis while actively suppressing the anti-tumor immune response.^{[1][4][5]} It achieves this by:

- Promoting the expansion and function of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).^{[5][6][7]}
- Inhibiting the maturation and function of dendritic cells (DCs), which are critical for priming anti-tumor T cell responses.^[1]

- Directly suppressing the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[8][9]
- Driving the expression of other immunosuppressive factors, such as indoleamine 2,3-dioxygenase 1 (IDO1) and programmed death-ligand 1 (PD-L1).[1][10]


Celecoxib, a selective COX-2 inhibitor, disrupts this axis by blocking PGE2 production.[6][7] This action remodels the TME from an immunosuppressive ("cold") to an immune-active ("hot") state, making it more permissive to the effects of immunotherapy.[4][6] Preclinical studies have consistently demonstrated that combining **celecoxib** with ICIs, such as anti-PD-1 or anti-PD-L1 antibodies, results in synergistic anti-tumor effects, leading to enhanced tumor regression and improved survival in various cancer models.[3][4][6][11][12]

This application note provides a comprehensive guide for researchers on the rationale, design, and execution of preclinical studies combining **celecoxib** with immunotherapy.

Scientific Rationale: The COX-2/PGE2 Axis as an Immune Checkpoint

The COX-2/PGE2 signaling pathway acts as a critical immune checkpoint, promoting immune evasion in cancer.[4] By inhibiting this pathway, **celecoxib** can effectively "release the brakes" on the anti-tumor immune response, creating a favorable environment for ICIs to function.

Diagram: Mechanism of **Celecoxib**-Mediated Immune Enhancement

[Click to download full resolution via product page](#)

Caption: **Celecoxib** inhibits COX-2, reducing PGE2 and mitigating immune suppression.

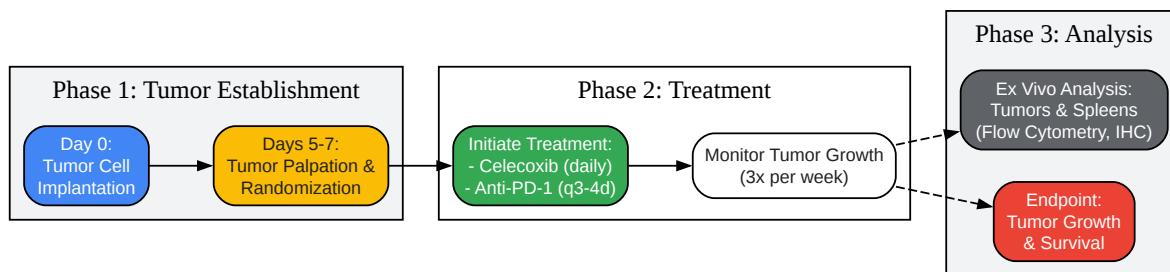
Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for conducting a typical preclinical study evaluating the combination of **celecoxib** and an anti-PD-1 antibody in a syngeneic mouse tumor model.

I. In Vivo Tumor Model

Objective: To assess the in vivo efficacy of **celecoxib** and anti-PD-1 mAb combination therapy on tumor growth and survival.

Materials:


- 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)
- Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma, 4T1 breast cancer)
- **Celecoxib** (for oral gavage or dietary admixture)
- Anti-mouse PD-1 antibody (clone RMP1-14 or similar) and isotype control IgG
- Sterile PBS
- Calipers for tumor measurement

Protocol:

- Tumor Cell Implantation: Subcutaneously inject $0.5-1 \times 10^6$ tumor cells in 100 μL of sterile PBS into the flank of each mouse.
- Tumor Growth Monitoring: Begin measuring tumor volume three times a week once tumors become palpable (typically 5-7 days post-implantation). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Groups: Randomize mice into the following treatment groups (n=8-10 mice per group) once average tumor volume reaches approximately 50-100 mm^3 :
 - Vehicle Control (e.g., PBS or appropriate vehicle for **celecoxib**) + Isotype Control IgG

- **Celecoxib + Isotype Control IgG**
- **Vehicle Control + Anti-PD-1 mAb**
- **Celecoxib + Anti-PD-1 mAb**
- Drug Administration:
 - **Celecoxib:** Administer daily via oral gavage (e.g., 10-50 mg/kg) or provide as a dietary admixture.[8][13] The oral gavage formulation can be prepared in a vehicle such as 0.5% methylcellulose.
 - **Anti-PD-1 mAb:** Administer intraperitoneally (i.p.) at a dose of 100-250 µg per mouse every 3-4 days for a total of 3-4 doses.[4]
- Efficacy Endpoints:
 - Monitor tumor growth until tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.
 - Record survival data. Euthanize mice when tumors ulcerate or reach the endpoint size.
- Data Analysis: Plot mean tumor volume \pm SEM for each group over time. Analyze statistical significance using a two-way ANOVA. Generate Kaplan-Meier survival curves and analyze using the log-rank test.

Diagram: Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a preclinical combination therapy study.

II. Immune Cell Profiling by Flow Cytometry

Objective: To characterize the immune cell populations within the TME and spleen following treatment.

Materials:

- Tumors and spleens from treated mice (collected at a specific time point or at the study endpoint)
- RPMI-1640 medium
- Collagenase D, DNase I
- ACK lysis buffer
- FACS buffer (PBS + 2% FBS)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, Ly6G, Ly6C, F4/80, CD11b, CD11c, MHC-II, CD80, CD86, PD-1, TIM-3, LAG-3)
- Fixable viability dye
- Intracellular staining buffer kit

Protocol:

- Tissue Processing:
 - Tumors: Mince tumors and digest in RPMI containing Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C. Pass through a 70 µm cell strainer to obtain a single-cell suspension.

- Spleens: Mechanically dissociate spleens through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
- Cell Staining:
 - Wash cells with FACS buffer and stain with a fixable viability dye.
 - Perform surface staining with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.
 - For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.
- Data Acquisition and Analysis:
 - Acquire samples on a flow cytometer.
 - Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD45+ cells to identify immune populations. Quantify the percentage and absolute number of various immune cell subsets, including:
 - Cytotoxic T cells (CD3+CD8+)
 - Helper T cells (CD3+CD4+)
 - Regulatory T cells (CD3+CD4+FoxP3+)
 - Myeloid-derived suppressor cells (CD11b+Gr-1+)
 - Tumor-associated macrophages (CD11b+F4/80+)
 - Dendritic cells (CD11c+MHC-II+)

Data Presentation and Expected Outcomes

The combination of **celecoxib** and immunotherapy is expected to yield significant changes in both tumor growth and the composition of the tumor immune infiltrate.

Table 1: Expected Tumor Growth Inhibition

Treatment Group	Mean Tumor Volume at Day 21 (mm ³)	% Tumor Growth Inhibition (TGI)
Vehicle + Isotype IgG	1500 ± 250	-
Celecoxib + Isotype IgG	1100 ± 200	27%
Vehicle + Anti-PD-1 mAb	900 ± 180	40%
Celecoxib + Anti-PD-1 mAb	300 ± 90	80%

Data are representative and will vary based on the tumor model and specific experimental conditions.

Table 2: Expected Changes in Tumor Immune Infiltrate (% of CD45+ cells)

Immune Cell Subset	Vehicle + Isotype IgG	Celecoxib + Anti-PD-1 mAb	Expected Change
CD8+ T cells	10%	35%	↑
CD8+ T cells expressing IFN- γ /TNF- α	5%	25%	↑
Regulatory T cells (Tregs)	15%	5%	↓
Myeloid-Derived Suppressor Cells (MDSCs)	25%	8%	↓
Ratio of CD8+ T cells to Tregs	0.67	7.0	↑

These data represent anticipated trends. Actual percentages will be model-dependent.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every protocol should incorporate self-validating systems:

- Appropriate Controls: The inclusion of vehicle, isotype, and single-agent treatment groups is crucial to demonstrate synergy and rule out non-specific effects.
- Reproducibility: Experiments should be repeated to ensure the consistency of the findings.
- Orthogonal Validation: Complement flow cytometry data with other techniques like immunohistochemistry (IHC) to visualize immune cell infiltration within the tumor architecture or multiplex cytokine assays (e.g., Luminex) to measure systemic and intratumoral cytokine levels.
- Mechanism-Based Endpoints: Beyond tumor volume, assess endpoints that reflect the proposed mechanism of action, such as measuring PGE2 levels in tumor lysates or plasma via ELISA to confirm COX-2 inhibition by **celecoxib**.^{[8][13]}

Conclusion and Future Directions

The combination of **celecoxib** with immunotherapy, particularly immune checkpoint blockade, represents a highly promising and readily translatable therapeutic strategy.^[4] By targeting the COX-2/PGE2 axis, **celecoxib** can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response, thereby enhancing the efficacy of ICIs.^{[6][7]} The protocols outlined in this application note provide a robust framework for preclinical evaluation of this combination. Future studies may explore the optimal scheduling and dosing of this combination, investigate its efficacy in different tumor models, and identify predictive biomarkers to select patients most likely to benefit from this therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Anti-inflammatory drugs remodel the tumor immune environment to enhance immune checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy [frontiersin.org]
- 7. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. Celecoxib influences MDSC function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 11. Scientists reveal how common anti-inflammatory drugs boost immunotherapy cancer treatments - Manchester Cancer Research Centre [mcrc.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. COX-2 inhibition improves immunotherapy and is associated with decreased numbers of myeloid-derived suppressor cells in mesothelioma. Celecoxib influences MDSC function - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining Celecoxib and Immunotherapy in Preclinical Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683936#celecoxib-and-immunotherapy-combination-in-preclinical-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com